2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride
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Overview
Description
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is an organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride typically involves the reaction of 1-benzyl-1H-indazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Condensation reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or elevated temperatures.
Condensation reactions: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of the corresponding carboxylic acid.
Condensation reactions: Formation of various indazole derivatives with extended conjugation.
Scientific Research Applications
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is primarily based on its ability to react with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it a useful tool in medicinal chemistry for modifying biomolecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
[(1-benzyl-1H-indazol-3-yl)-oxy]acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
[(1-benzyl-1H-indazol-3-yl)-oxy]ethyl chloride: Similar structure but with an ethyl chloride group instead of an acetyl chloride group.
[(1-benzyl-1H-indazol-3-yl)-oxy]propionyl chloride: Similar structure but with a propionyl chloride group instead of an acetyl chloride group.
Uniqueness
2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is unique due to its specific reactivity and the presence of the acetyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in various synthetic applications, allowing for the formation of a wide range of derivatives.
Properties
CAS No. |
40988-23-6 |
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Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetyl chloride |
InChI |
InChI=1S/C16H13ClN2O2/c17-15(20)11-21-16-13-8-4-5-9-14(13)19(18-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
KLJKSHJIQPPZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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